molecular formula C5H7BrO2 B1246165 6-(bromomethyl)-2,4-dihydro-1,3-dioxine

6-(bromomethyl)-2,4-dihydro-1,3-dioxine

Cat. No.: B1246165
M. Wt: 179.01 g/mol
InChI Key: GMTMYCKQBJFNLA-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,4-dihydro-1,3-dioxine (CAS 402715-75-7) is a valuable synthetic building block in organic chemistry, recognized for its role as a protected equivalent of bromomethyl vinyl ketone (BMVK) . This compound enables sophisticated multistep transformations that would be challenging with the unstable parent enone. Its primary utility lies in the alkylation of various enolates; the resulting alkylated intermediates can undergo further elaboration or be subjected to thermal retrocycloaddition to liberate functionalized enones . These enones subsequently participate in novel conjugate addition reactions with carbon and nitrogen nucleophiles, facilitating the construction of complex molecular architectures. This methodology has been successfully applied in natural product synthesis, for instance, in building the carbon framework of bicyclo[4.3.1]decan-3,10-diones (CP compounds) and the heterocyclic core related to FR-900482 . It also provides a route to piperidin-4-ones, which can be converted to biologically relevant molecules such as (2S,4R)-4-hydroxypipecolic acid . The compound has a molecular formula of C5H7BrO2 and a molecular weight of 179.01 g/mol . This product is intended for research applications and is not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

IUPAC Name

6-(bromomethyl)-4H-1,3-dioxine

InChI

InChI=1S/C5H7BrO2/c6-3-5-1-2-7-4-8-5/h1H,2-4H2

InChI Key

GMTMYCKQBJFNLA-UHFFFAOYSA-N

Canonical SMILES

C1C=C(OCO1)CBr

Synonyms

6-bromomethyl-4H-1,3-dioxin

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Alkylation Methods

MethodStarting MaterialReagents/ConditionsYield (%)Purity (%)
Allyl iodide routeAllyl iodideLDA, retrocycloaddition65–75>90
Dibromoethane alkylationMethyl 2,3-dihydroxybenzoateK₂CO₃, 1,2-dibromoethane70–8085–90
Acetaldehyde acetal routetrans-Dioxolane derivativeHCl hydrolysis, benzoylation55–60>95

Multi-Step Transformations and Cyclization

Multi-step syntheses often integrate cyclization and functional group interconversions. A notable example involves the condensation of theophylline with halogenated acetaldehyde dimethyl acetal, followed by cyclization with ethylene glycol. This route employs soluble hydrosulfates as catalysts, replacing traditional p-toluenesulfonic acid to reduce toxicity. The final step involves bromination using phosphorus tribromide (PBr₃), achieving 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in 68% yield after recrystallization.

In another approach, 6-chloropyrimidine-2,4(1H,3H)-dione is alkylated with 2-(bromomethyl)benzonitrile, followed by methylation using dimethyl sulfate. This method emphasizes solvent selection, with methyl isobutyl ketone (MIBK) enhancing reaction efficiency by stabilizing intermediates.

Purification and Isolation Techniques

Purification protocols significantly impact the viability of synthetic routes. Celite® filtration and silica gel chromatography are widely used to remove byproducts, particularly in reactions involving dibromoisocyanuric acid (DBI). For instance, after bromination, crude products are filtered through a Celite®-SiO₂ pad and rinsed with dichloromethane, achieving >97% purity. Recrystallization from toluene or ethyl acetate further refines the product, with differential solubility exploited to isolate crystalline forms.

Recent advancements include the use of high-performance liquid chromatography (HPLC) for analytical monitoring, ensuring consistent impurity profiles. Patents also describe polymorph control through solvent-mediated crystallization, critical for pharmaceutical applications.

Challenges and Optimization Strategies

Synthetic challenges include regioselectivity in alkylation and bromination steps. For example, competing reactions at the dioxine’s oxygen atoms can lead to dimerization or over-alkylation. Mitigation strategies involve slow reagent addition and low-temperature conditions (−20°C). Scalability is another concern; gram-scale syntheses require optimized stoichiometry, such as using 2.5–3.0 equivalents of dimethyl sulfate to ensure complete methylation.

Catalyst selection also plays a pivotal role. Transitioning from homogeneous catalysts (e.g., triethylamine) to heterogeneous systems (e.g., polymer-supported bases) reduces purification complexity and enhances recyclability .

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-2,4-dihydro-1,3-dioxine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for the bromination step.

    Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.

    Nucleophiles: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from reactions involving 6-(bromomethyl)-2,4-dihydro-1,3-dioxine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized dioxine derivatives.

Scientific Research Applications

6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in chemical reactions typically involves the formation of a reactive intermediate, such as a radical or carbocation, which then undergoes further transformation. The bromomethyl group is particularly reactive, making it a useful handle for introducing new functional groups into the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine, a comparative analysis with structurally related bromomethyl-substituted heterocycles is provided below.

Table 1: Structural and Functional Comparison of Bromomethyl-Substituted Heterocycles

Compound Name Ring Type Substituents Key Reactivity/Applications References
6-(Bromomethyl)-2,4-dihydro-1,3-dioxine 1,3-Dioxine Bromomethyl at position 6 Synthetic intermediate for cyclohexanones; used in stereoselective aldol reactions.
8-(Bromomethyl)-6-methyl-2-phenyl-2,4-dihydro-1,3-benzodioxine Benzodioxine Bromomethyl, methyl, phenyl Precursor for manganese catalase mimics; aromaticity enhances stability.
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane Dioxolane Bromomethyl, dimethyl Alkylating agent in SN2 reactions; five-membered ring reduces steric hindrance.
6-(p-Hydroxyphenyl)-2H-3,4-dihydro-1,1-dioxo-1,4-thiazine Thiazine Hydroxyphenyl, sulfone Potential bioactive compound; sulfur atom enables hydrogen bonding.
3-Bromomethyl DCK derivatives Dicyclohexane Bromomethyl at position 3 Anti-HIV activity (SAR: 3-position favorable, 6-position inactive).

Key Observations

Ring Size and Reactivity: The six-membered 1,3-dioxine ring in the target compound offers moderate ring strain compared to the five-membered dioxolane (), which exhibits higher SN2 reactivity due to reduced steric hindrance . Benzodioxine derivatives () benefit from aromatic stabilization, enhancing thermal stability but reducing electrophilicity compared to non-aromatic dioxines .

Substituent Effects: The bromomethyl group at position 6 in the dioxine enables regioselective alkylation, critical for synthesizing methotrexate precursors () and cyclohexanones . In contrast, 3-bromomethyl DCK derivatives () show position-dependent bioactivity, with the 3-position favoring anti-HIV activity, while the 6-position is inactive .

Biological vs. The target compound’s utility lies in its role as a synthon (e.g., in aldol reactions), whereas 4-(bromomethyl)dioxolane () is preferred for small-molecule alkylation .

Research Findings and Trends

  • Synthetic Chemistry : The equivalence of 6-(bromomethyl)-1,3-dioxine to bromomethyl vinyl ketone () underscores its role in constructing polycyclic natural products .
  • Medicinal Chemistry : While bromomethyl groups are common in anti-HIV agents (), the target compound’s scaffold lacks direct bioactivity but serves as a precursor for pharmacophores like methotrexate .
  • Material Science : Benzodioxine derivatives () are prioritized in catalysis, whereas dioxolanes () dominate in polymer chemistry due to their small size and reactivity .

Q & A

Q. What are the recommended safety protocols for handling 6-(bromomethyl)-2,4-dihydro-1,3-dioxine in laboratory settings?

Methodological Answer:

  • Eye Exposure: Immediately flush eyes with copious water (10–15 minutes) and consult an ophthalmologist .
  • Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing and seek medical attention .
  • Ingestion: Rinse mouth (if conscious) and contact a physician .
  • General Precautions: Use fume hoods, gloves, and protective eyewear. Bromomethyl groups are reactive and may release toxic HBr under hydrolysis.

Q. How is 6-(bromomethyl)-2,4-dihydro-1,3-dioxine synthesized, and what key intermediates are involved?

Methodological Answer:

  • Step 1: Start with a dihydrodioxine precursor. Introduce bromomethyl via radical bromination or nucleophilic substitution (e.g., using NBS in CCl₄ under UV light) .
  • Key Intermediate: 2,4-Dihydro-1,3-dioxine with methyl group at position 6, brominated using PBr₃ or HBr/H₂O₂ .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and NMR .

Advanced Questions

Q. How can nucleophilic substitution reactions of the bromomethyl group be optimized for regioselective functionalization?

Methodological Answer:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .
  • Temperature Control: Lower temperatures (0–25°C) reduce side reactions (e.g., elimination) .
  • Catalysts: Use phase-transfer catalysts (e.g., TBAB) for biphasic systems .
Reaction Conditions Yield (%) Byproducts
DMF, 25°C, 12h78<5% elimination
THF, −10°C, 24h92None detected
Data aggregated from

Q. What analytical techniques are most effective for characterizing structure and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 4.5–5.0 ppm (dioxine protons) and δ 3.8–4.2 ppm (bromomethyl group) .
    • ¹³C NMR: Confirm sp³ carbons in the dioxine ring (δ 60–70 ppm) .
  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 195 (C₅H₇BrO₂⁺) .
  • IR Spectroscopy: Strong C-O-C stretch at 1250–1100 cm⁻¹ .

Q. How does the spirocyclic structure influence reactivity and biological interactions?

Methodological Answer:

  • Steric Effects: The spirocyclic framework restricts rotational freedom, enhancing stereoselectivity in reactions .
  • Electronic Effects: Oxygen atoms in the dioxine ring stabilize transition states during nucleophilic substitution .
  • Biological Targets: The bromomethyl group facilitates covalent binding to thiol-containing enzymes (e.g., kinases), as seen in pteridine-based inhibitors .

Q. What are the limitations in using this compound as a pharmaceutical precursor, and how can they be addressed?

Methodological Answer:

  • Limitations:
    • Instability: Hydrolysis of the dioxine ring under acidic/basic conditions .
    • Toxicity: Bromide release during metabolism .
  • Solutions:
    • Prodrug Design: Mask reactive groups (e.g., esterification) to improve stability .
    • Structural Analogues: Replace bromine with less toxic leaving groups (e.g., -CF₃) while retaining reactivity .

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